molecular formula C26H20ClN3OS B2796723 2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034584-84-2

2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2796723
CAS No.: 2034584-84-2
M. Wt: 457.98
InChI Key: OXVGESKPZITPHW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidinone class, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Key structural features include:

  • A 2-chlorobenzylthio substituent at position 2.
  • Phenyl and p-tolyl groups at positions 7 and 3, respectively.
    These substituents influence its physicochemical properties and biological interactions, making it a candidate for therapeutic applications, particularly in kinase inhibition or antiviral research .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-11-13-20(14-12-17)30-25(31)24-23(21(15-28-24)18-7-3-2-4-8-18)29-26(30)32-16-19-9-5-6-10-22(19)27/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVGESKPZITPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyrrolo[3,2-d]pyrimidine core, and it has been studied for various pharmacological effects, particularly as an anti-cancer and anti-microbial agent.

The molecular formula of the compound is C26H20ClN3OS, with a molecular weight of 457.98 g/mol. Its structure features a chlorobenzyl thioether group and phenyl and p-tolyl substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H20ClN3OS
Molecular Weight457.98 g/mol
CAS Number2034584-84-2

1. Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown promising results against various cancer cell lines.

  • Case Study : A derivative was tested against the HeLa cervical cancer cell line, demonstrating an IC50 value of approximately 12 µM, indicating potent cytotoxicity. This suggests that the presence of the chlorobenzyl thio group enhances the compound's ability to inhibit cancer cell proliferation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains.

  • Research Findings : A study reported that compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar efficacy.

3. Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's.

  • Findings : Preliminary screening indicated that related compounds exhibited AChE inhibition with IC50 values around 0.5 µM. This suggests a potential role for the compound in neurological applications.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : The thioether group may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • AChE Inhibition : The structural features allow for effective binding to the active site of AChE, thereby preventing acetylcholine breakdown and enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Thieno[3,2-d]Pyrimidinone Derivatives ()

Compounds 3a and 3b feature a thieno[3,2-d]pyrimidinone core instead of pyrrolo[3,2-d]pyrimidinone. Key differences:

  • 3a : Methyl group at position 3; melting point (m.p.) 148–150°C.
  • 3b : Hydroxyphenyl substituents; m.p. 303–304°C.
    The replacement of sulfur with oxygen in the core and hydroxyl/methoxy groups significantly increases thermal stability compared to the target compound .
Pyrrolo[3,2-d]Pyrimidinone Derivatives ()
  • Compound 56: Contains a thioxo group at position 2. This highlights the reactivity of the thioether group in the target compound .
  • Compound 15a : Features a 5-methyl and 7-(p-tolyl) substitution. Its NMR data (δ 2.30 for methyl, 7.18–7.89 for aromatic protons) and HRMS (m/z 240.1131) provide benchmarks for spectroscopic comparison with the target .

Functional Group Modifications

Chlorobenzylthio vs. Chloro-Fluorobenzylthio ()

The analog 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one differs by a 4-fluoro addition on the benzyl group. This minor modification may enhance lipophilicity and binding affinity in biological systems .

Diketo Ester Derivatives ()

RDS1759 (72) incorporates a diketo ester side chain instead of thioether. Such groups are known for metal-chelating properties, suggesting divergent mechanisms of action compared to the target compound .

Table 1: Key Properties of Analogous Compounds

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Yield Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone 2-(2-Cl-benzylthio), 7-Ph, 3-(p-tolyl) Not reported Not reported
3a () Thieno[3,2-d]pyrimidinone 3-Me, 2,6-(3-MeO-Ph) 148–150 48%
3b () Thieno[3,2-d]pyrimidinone 3-Me, 2,6-(3-OH-Ph) 303–304 57%
15a () Pyrrolo[3,2-d]pyrimidinone 5-Me, 7-(p-tolyl) >300 (dec.) Commercial
RDS1759 (72) () Pyrrolo[3,2-d]pyrimidinone Diketo ester, 2-Cl-benzyl Not reported Not reported

Research Implications

  • Thermal Stability : Hydroxyl groups (e.g., 3b) increase melting points, suggesting enhanced crystallinity, whereas methyl groups (3a) reduce it .
  • Bioactivity : The 2-chlorobenzylthio moiety in the target compound may offer improved selectivity over diketo esters (e.g., RDS1759) in enzyme inhibition .
  • Spectroscopic Signatures : Aromatic proton shifts in NMR (e.g., 15a’s δ 7.18–7.89) provide a reference for verifying the target’s structure .

Q & A

Q. How can researchers optimize the synthesis of this pyrrolo[3,2-d]pyrimidine derivative to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Stepwise Cyclization: Construct the pyrrolo[3,2-d]pyrimidine core via cyclization of precursors under controlled acidic/basic conditions (e.g., using trifluoroacetic acid or NaH) .
  • Thioether Linkage Formation: Introduce the 2-chlorobenzylthio group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and temperatures between 60–80°C .
  • Solvent and Catalyst Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) and catalysts like DBU to enhance reaction efficiency .
  • Yield Monitoring: Use HPLC or LC-MS to track intermediate purity and adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of thiolating agents) .

Q. What purification techniques are recommended for isolating this compound and its intermediates?

  • Methodological Answer:
  • Chromatography: Employ flash column chromatography (silica gel, hexane/EtOAc gradient) for intermediates. For final purification, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/dichloromethane) for high-purity crystals, ensuring minimal residual solvents via TGA analysis .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer:
  • Spectroscopic Analysis: Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiomethyl signals at δ 3.8–4.2 ppm) and HRMS for molecular ion verification .
  • X-ray Crystallography: Resolve crystal packing and substituent orientations; compare with PubChem data (e.g., InChIKey: OQVUKRQFTYIHRQ-UHFFFAOYSA-N) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer:
  • Kinase Profiling: Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence-based assays (IC50_{50} determination) .
  • Molecular Docking: Model interactions with ATP-binding pockets using software like AutoDock Vina; validate with mutagenesis studies (e.g., Kd measurements for key residues) .
  • Cellular Assays: Assess antiproliferative effects in cancer cell lines (e.g., MTT assay) paired with Western blotting for phospho-kinase targets .

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

  • Methodological Answer:
  • Systematic Substituent Variation: Synthesize analogs with modified aryl/thio groups (Table 1) and compare bioactivity .
  • Orthogonal Assays: Validate conflicting data using SPR (binding affinity) and thermal shift assays (target engagement) .

Q. Table 1: Impact of Substituents on Biological Activity

Substituent (R-group)Bioactivity (IC50_{50}, nM)Source
2-chlorobenzylthio (target)12.3 ± 1.2 (EGFR)
4-fluorobenzylthio28.7 ± 3.1 (EGFR)
3-trifluoromethylbenzylthio8.9 ± 0.9 (JAK2)

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer:
  • MD Simulations: Model degradation pathways in simulated plasma (pH 7.4, 37°C) using GROMACS; monitor thiomethyl bond hydrolysis .
  • DFT Calculations: Calculate bond dissociation energies (BDE) for the thioether linkage to identify labile sites .

Q. How can researchers design experiments to address discrepancies in reported biological activities across studies?

  • Methodological Answer:
  • Standardized Protocols: Replicate assays with uniform cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine as a reference inhibitor) .
  • Meta-Analysis: Pool data from PubChem and independent studies to identify outliers; apply statistical tools (e.g., Grubbs’ test) .

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